REACTION_CXSMILES
|
C(Cl)(C)(C)C.Cl.[CH:7]1(Cl)[CH2:11][CH2:10][CH2:9][CH2:8]1.C1([SiH](Cl)Cl)CCCC1.C1([Si:26]([Cl:29])([Cl:28])[Cl:27])CCCC1>>[CH:7]1[CH2:11][CH2:10][CH2:9][CH:8]=1.[Cl:27][SiH:26]([Cl:29])[Cl:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[Si](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted with metallic silicon at 280° C.
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
30.1 g of reaction products
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 58.4% |
Name
|
|
Type
|
product
|
Smiles
|
Cl[SiH](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)(C)(C)C.Cl.[CH:7]1(Cl)[CH2:11][CH2:10][CH2:9][CH2:8]1.C1([SiH](Cl)Cl)CCCC1.C1([Si:26]([Cl:29])([Cl:28])[Cl:27])CCCC1>>[CH:7]1[CH2:11][CH2:10][CH2:9][CH:8]=1.[Cl:27][SiH:26]([Cl:29])[Cl:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[Si](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted with metallic silicon at 280° C.
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
30.1 g of reaction products
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 58.4% |
Name
|
|
Type
|
product
|
Smiles
|
Cl[SiH](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |